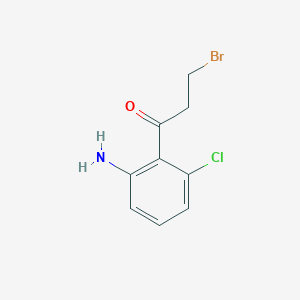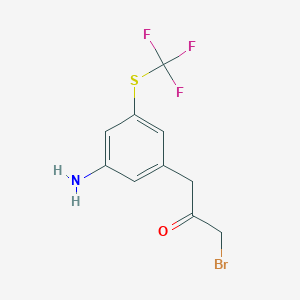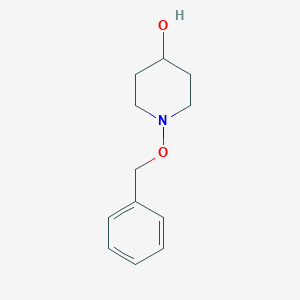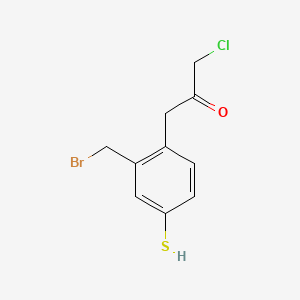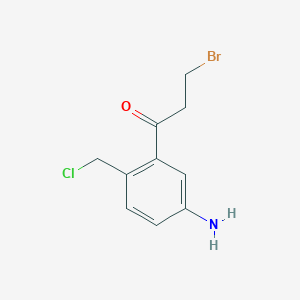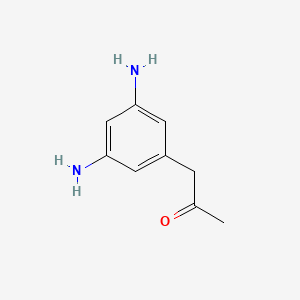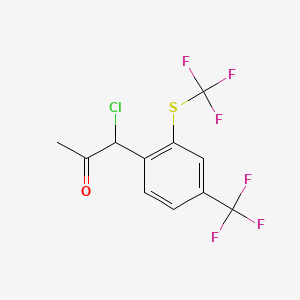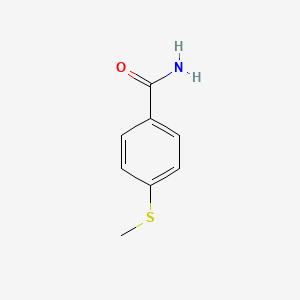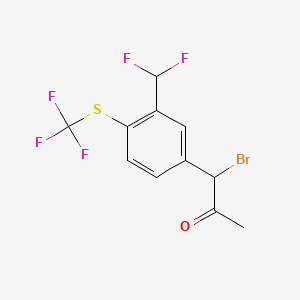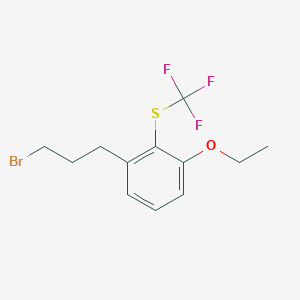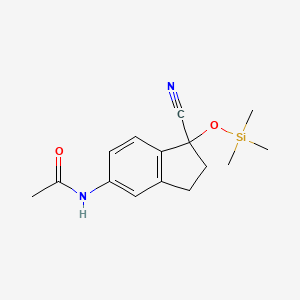
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound that features a cyano group, a trimethylsilyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of a suitable indene derivative with trimethylsilyl cyanide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as zinc iodide to facilitate the formation of the desired product . The reaction conditions usually include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, reduction could produce an amine, and substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism by which N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The cyano and trimethylsilyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and trimethylsilyl-substituted compounds. Examples are:
- N-(2-Cyano-2-((trimethylsilyl)oxy)ethyl)acetamide
- N-(1-Cyano-1-((trimethylsilyl)oxy)propyl)acetamide
Uniqueness
The combination of the indene core with the cyano and trimethylsilyl groups makes it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C15H20N2O2Si |
|---|---|
Molecular Weight |
288.42 g/mol |
IUPAC Name |
N-(1-cyano-1-trimethylsilyloxy-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2Si/c1-11(18)17-13-5-6-14-12(9-13)7-8-15(14,10-16)19-20(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
InChI Key |
RGVJUKGDOJAMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CC2)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)

